![molecular formula C31H32N6O4S B5194509 2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6067-36-3](/img/structure/B5194509.png)
2-{3-[5-({2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, with halocyclization being a common method for constructing similar complex molecular frameworks. For example, cyclization of certain dione compounds by the action of iodine, bromine, or sulfuryl chloride can yield hydrohalides, which are then converted into related dione structures (Zborovskii et al., 2011). Such reactions underline the importance of halogens and sulfuryl compounds in facilitating the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of multiple heterocyclic rings, including isoquinoline and triazole moieties. These structures are pivotal for the compound's properties and potential activities. The exact molecular structure can be elucidated through techniques such as X-ray crystallography, providing insights into the arrangement of atoms and the spatial configuration of the molecule.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including ene-type reactions, where acyl groups are transferred to unsaturated compounds. Such reactions highlight the reactivity of the triazoline dione moiety and its potential for further functionalization (Bottomley et al., 1980). The ability to undergo diverse reactions makes these compounds versatile intermediates in organic synthesis.
properties
IUPAC Name |
2-[3-[5-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O4S/c38-20-19-34-15-17-35(18-16-34)27(39)21-42-31-33-32-26(37(31)23-9-2-1-3-10-23)13-6-14-36-29(40)24-11-4-7-22-8-5-12-25(28(22)24)30(36)41/h1-5,7-12,38H,6,13-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAYFZJFTVCLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387217 |
Source
|
Record name | F0741-0005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6067-36-3 |
Source
|
Record name | F0741-0005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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